2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Description

BenchChem offers high-quality 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDOLFSXIQFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic and efficient synthesis route for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The elucidated pathway is designed for robust and scalable production, emphasizing chemical logic, procedural safety, and high-yield transformations.

Introduction

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is a substituted pyridine derivative featuring a chlorinated heterocyclic core and a tertiary amide functional group. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse pharmacological activities associated with pyridine and carboxamide scaffolds. The strategic placement of the chloro-, N-methyl, and N-phenyl substituents allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. This guide details a logical and field-proven synthetic approach, starting from readily available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core of this approach lies in the formation of the amide bond as a key final step. This disconnection leads to two primary synthons: 2-chloropyridine-4-carbonyl chloride and N-methylaniline. The former can be derived from 2-chloropyridine-4-carboxylic acid, which in turn can be synthesized from a commercially available precursor, 2-hydroxypyridine-4-carboxylic acid. This multi-step synthesis is outlined below and detailed in the subsequent sections.

Caption: Retrosynthetic analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is a three-step process designed for efficiency and high purity of the final product.

Caption: Forward synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

Step 1: Chlorination of 2-Hydroxypyridine-4-carboxylic Acid

The initial step involves the conversion of the 2-pyridone tautomer of 2-hydroxypyridine-4-carboxylic acid to the corresponding 2-chloropyridine derivative. This transformation is a classic example of converting a hydroxyl group on a pyridine ring to a chloro group.

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) can also be employed. The choice between these reagents often depends on the desired reaction conditions and the ease of product purification.

Step 2: Formation of 2-Chloropyridine-4-carbonyl chloride

To facilitate the subsequent amide bond formation, the carboxylic acid is activated by converting it into a more reactive acid chloride.

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as it reacts with the carboxylic acid to form the acid chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the workup.[1] Oxalyl chloride is another excellent alternative, often used with a catalytic amount of dimethylformamide (DMF).[2]

Step 3: Amide Formation with N-Methylaniline

The final step is the nucleophilic acyl substitution reaction between the synthesized 2-chloropyridine-4-carbonyl chloride and N-methylaniline to yield the target tertiary amide.

Causality of Experimental Choice: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride (HCl) generated during the reaction.[3] This prevents the protonation of the N-methylaniline, which would render it non-nucleophilic. The choice of solvent is crucial and is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid any side reactions.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Hydroxypyridine-4-carboxylic acid | ≥98% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | Reagent grade | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent grade | Commercially Available |

| N-Methylaniline | ≥98% | Commercially Available |

| Triethylamine (Et₃N) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory Prepared |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercially Available |

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloropyridine-4-carboxylic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxypyridine-4-carboxylic acid (1.0 eq).

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

-

The resulting precipitate, 2-chloropyridine-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[4]

Step 2: Synthesis of 2-Chloropyridine-4-carbonyl chloride

-

Suspend the dried 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.[5]

-

Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 2-chloropyridine-4-carbonyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

-

Dissolve N-methylaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the N-methylaniline solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 2-chloropyridine-4-carboxylic acid | C₆H₄ClNO₂ | 157.55 | 85-95 |

| 2-chloropyridine-4-carbonyl chloride | C₆H₃Cl₂NO | 176.00 | >95 (crude) |

| 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | C₁₃H₁₁ClN₂O | 246.70 | 70-85 |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. The strategy relies on well-established chemical transformations, ensuring high yields and purity of the final product. The provided step-by-step protocols and the rationale behind the experimental choices offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related compounds for further investigation.

References

- Google Patents. Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

- Google Patents. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

- Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available from: [Link]

-

National Institutes of Health. Deaminative chlorination of aminoheterocycles. Available from: [Link]

- Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides.

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

PubChem. N-Phenylisonicotinamide. Available from: [Link]

- Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

ACS Publications. Copper-Catalyzed ortho-Halogenation of Protected Anilines - Supporting Information. Available from: [Link]

-

PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available from: [Link]

-

ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Available from: [Link]

-

ResearchGate. Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin …. Available from: [Link]

-

PubChem. 2-Hydroxyisonicotinic Acid. Available from: [Link]

-

National Institutes of Health. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (CAS 1019383-16-4)

This document provides a comprehensive technical overview of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a distinct chemical entity identified by CAS number 1019383-16-4. While specific peer-reviewed studies on this exact molecule are not extensively available in the public domain, this guide synthesizes established principles of organic chemistry and data from related compounds to present a robust profile for researchers, scientists, and professionals in drug development. The focus will be on its structure, a proposed synthetic route grounded in well-established reactions, and its potential for further chemical modification.

Compound Overview and Physicochemical Properties

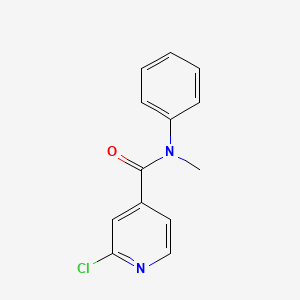

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is a substituted pyridine derivative. The core structure consists of a pyridine ring chlorinated at the 2-position and functionalized with a carboxamide group at the 4-position. The amide nitrogen is further substituted with both a methyl and a phenyl group, forming a tertiary amide. This unique combination of a halogenated pyridine and a tertiary N-aryl, N-alkyl amide suggests potential utility as a scaffold in medicinal chemistry and materials science.

Below is the chemical structure of the compound.

Caption: Chemical structure of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1019383-16-4 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O | Calculated |

| Molecular Weight | 246.70 g/mol | Calculated |

| IUPAC Name | 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DCM, THF, DMF. | - |

Proposed Synthesis Pathway

The synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide can be logically approached via a two-step process starting from commercially available precursors: 2-chloropyridine-4-carboxylic acid and N-methylaniline [2]. This method relies on the classic conversion of a carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with a secondary amine.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Activation of Carboxylic Acid

The initial step involves the conversion of the relatively unreactive 2-chloropyridine-4-carboxylic acid into its highly electrophilic acyl chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[3][4]

Causality: Direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt from an acid-base reaction.[5] Activating the carboxylic acid as an acyl chloride circumvents this issue by creating a potent electrophile that readily reacts with the amine nucleophile.

Step 2: Amide Bond Formation (Schotten-Baumann Reaction)

The second step is the nucleophilic acyl substitution reaction between the in situ generated 2-chloropyridine-4-carbonyl chloride and N-methylaniline. This reaction forms the stable tertiary amide bond. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the HCl generated during the reaction.[6][] This prevents the protonation of the N-methylaniline, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for the synthesis of amides from carboxylic acids and should be adaptable for the target compound.

Materials:

-

2-chloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N-methylaniline[2]

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine-4-carboxylic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 0.2 M).

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C (ice bath).

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride is typically used directly in the next step without further purification.[5]

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, prepare a solution of N-methylaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C and add the N-methylaniline/triethylamine solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

-

Potential Reactivity and Further Applications

The structure of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide contains a key reactive site: the chlorine atom at the 2-position of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[8][9] Therefore, the C2-Cl bond is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This provides a straightforward handle for further molecular diversification, allowing researchers to generate a library of analogues with different substituents at the 2-position.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. This versatility makes the compound a valuable intermediate for synthesizing more complex molecular architectures.

Note on Biological Activity: As of this writing, no specific biological activities or therapeutic applications for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide have been reported in peer-reviewed literature. However, the pyridine carboxamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, this molecule could serve as a valuable building block for discovery programs targeting a range of biological targets.

Conclusion

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is a chemical intermediate with significant potential for synthetic applications. While direct experimental data is scarce, its synthesis can be reliably achieved through a standard two-step protocol involving acyl chloride formation and subsequent amidation. The presence of a reactive chloro-substituent on the electron-deficient pyridine ring offers a versatile platform for further chemical modifications, making it a compound of interest for researchers in synthetic and medicinal chemistry.

References

-

Royal Society of Chemistry. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances.

-

LibreTexts Chemistry. "Chemistry of Amides."

-

Organic Chemistry Portal. "Amine to Amide (via Acid Chloride) - Common Conditions."

-

Fisher Scientific. "Amide Synthesis."

-

BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection." BOC Sciences Blog.

-

PubChem. "N-Methylaniline." National Center for Biotechnology Information.

-

YouTube. "Synthesis of N- Phenylmaleimide." Science Kick.

-

Chen, C., et al. "Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors." Semantic Scholar.

-

BLDpharm. "2-Chloro-N-methyl-N-phenylpyridine-4-carboxamide."

-

Chen, C., et al. "Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors." ResearchGate.

-

Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?"

-

Lawal, A., et al. "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand." PubMed Central.

-

PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide." National Center for Biotechnology Information.

-

Chempanda. "Chloropyridine: Common isomorphs, synthesis, reactions and applications."

-

Google Patents. "Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof."

Sources

- 1. 1019383-16-4|2-Chloro-N-methyl-N-phenylpyridine-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 9. chempanda.com [chempanda.com]

A Technical Review and Mechanistic Hypothesis for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the putative mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. In the absence of direct empirical data for this specific molecule, this guide synthesizes evidence from structurally analogous compounds to formulate a robust mechanistic hypothesis. The core structure, a substituted chloropyridine carboxamide, is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities. This guide will explore potential molecular targets and signaling pathways, drawing on established findings for related N-phenylpyridine carboxamides and 2-chloro-N-phenylacetamides. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing detailed hypothetical experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction and Molecular Scaffolding Analysis

The molecule 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide integrates several chemical motifs of known pharmacological relevance. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The carboxamide linkage provides a rigid, planar structure capable of forming key hydrogen bonds with biological targets. The presence of a chlorine atom on the pyridine ring can significantly influence the electronic properties of the molecule and its metabolic fate[1]. The N-methyl and N-phenyl substitutions on the carboxamide nitrogen introduce steric and electronic factors that will dictate binding affinity and selectivity for its putative molecular target(s).

Given the prevalence of the pyridine carboxamide core in bioactive molecules, we can hypothesize several potential mechanisms of action for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide based on established activities of structurally related compounds. These include roles as a kinase inhibitor, an antimicrobial agent, or a modulator of inflammatory pathways.

Mechanistic Hypothesis I: Anticancer Activity via Kinase Inhibition

A significant body of research points to pyridine carboxamide derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.

Putative Molecular Targets: PI3K, c-Met, and HER2

Structurally related phenylpyridine carboxamide scaffolds have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K)[2]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Furthermore, derivatives of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide have been identified as potential type II inhibitors of the c-Met receptor tyrosine kinase[3]. c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumorigenesis and metastasis.

Another relevant target is the Human Epidermal Growth factor Receptor 2 (HER2), which is inhibited by N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide (Neratinib)[4].

Proposed Signaling Pathway

The diagram below illustrates the potential points of intervention for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide within the PI3K and c-Met signaling cascades.

Caption: Putative inhibition of RTK and PI3K signaling pathways.

Experimental Validation Protocol: Kinase Inhibition Assay

Objective: To determine if 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide inhibits the kinase activity of PI3K, c-Met, or HER2.

Methodology:

-

Reagents: Recombinant human PI3K, c-Met, and HER2 enzymes; ATP; appropriate kinase-specific peptide substrates; test compound; positive control inhibitors (e.g., Alpelisib for PI3K, Crizotinib for c-Met, Neratinib for HER2).

-

Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) can be used to quantify ATP consumption during the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the kinase, its substrate, and the test compound or control.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Comparative Activity of Structurally Related Compounds

| Compound Class | Target | IC50 Values (µM) | Reference |

| Phenylpyridine Carboxamides | PI3K | 11.59 - 60.29 | [2] |

| Thiazole Carboxamides | Various Cancer Cell Lines | 10.8 - 15.3 | [5] |

Mechanistic Hypothesis II: Antimicrobial Activity

Pyridine carboxamide derivatives have emerged as promising antimicrobial agents, particularly against Mycobacterium tuberculosis.

Putative Molecular Target: AmiC Amidase

A notable mechanism for pyridine carboxamides is their action as prodrugs that are activated by the bacterial amidase, AmiC[6]. This enzymatic hydrolysis would cleave the carboxamide bond of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, releasing bioactive metabolites that inhibit essential bacterial processes.

Proposed Mechanism of Activation and Action

Caption: Prodrug activation by bacterial amidase AmiC.

Experimental Validation Protocol: Bacterial Growth Inhibition and Amidase Activation

Objective: To assess the antibacterial activity of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide and determine if it requires activation by an amidase.

Methodology:

-

Bacterial Strains: Wild-type Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) and a corresponding AmiC knockout strain.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a serial dilution of the test compound in a 96-well plate with bacterial growth medium.

-

Inoculate the wells with a standardized suspension of the wild-type and AmiC knockout strains.

-

Incubate at 37°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

-

Data Analysis: A significantly higher MIC for the AmiC knockout strain compared to the wild-type would indicate that the compound is a prodrug activated by AmiC.

Mechanistic Hypothesis III: Anti-inflammatory and Analgesic Activity

The pyridine carboxamide scaffold is also present in compounds with demonstrated anti-inflammatory and analgesic properties[7].

Putative Molecular Targets: COX Enzymes and JNK

The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Additionally, pyridine carboxamide derivatives have been shown to be potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory signaling pathways[8].

Proposed Signaling Pathway

Caption: Potential inhibition of JNK and COX inflammatory pathways.

Experimental Validation Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory potential of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide by measuring its effect on pro-inflammatory cytokine production.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell supernatant and measure the levels of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

-

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound and calculate the IC50 value.

Synthesis and Characterization

While the exact synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is not detailed in the available literature, a plausible synthetic route would involve the reaction of 2-chloroisonicotinoyl chloride with N-methylaniline. The starting material, 2-chloroisonicotinic acid, can be prepared from 2-chloropyridine[9]. Characterization of the final product would be achieved through standard analytical techniques such as NMR, mass spectrometry, and elemental analysis[10].

Conclusion

The structural features of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide suggest a high probability of significant biological activity. Based on the analysis of structurally related compounds, the most promising avenues for investigation are its potential as an anticancer agent (likely through kinase inhibition), an antimicrobial compound (potentially as a prodrug), or an anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the precise mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2022). ACS Omega. Retrieved from [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). National Institutes of Health. Retrieved from [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. (2025). PubMed. Retrieved from [Link]

-

2-Chloro-N-methyl-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. (1992). PubMed. Retrieved from [Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and... (n.d.). ResearchGate. Retrieved from [Link]

-

Proposed mechanism of pyridine‐3‐carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. (2023). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

The Essential Role of 4-Chloropyridine-2-carboxamide in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]

Sources

- 1. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide [smolecule.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ijpsr.info [ijpsr.info]

A Technical Guide to the Comprehensive NMR Analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure, connectivity, and conformation at the atomic level.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical framework for the complete NMR analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a representative small molecule with structural motifs common in pharmaceutical research. We will move beyond rote protocols to explain the causal-driven decisions in experimental design, from sample preparation to advanced 2D NMR-based structural elucidation, ensuring a self-validating and robust analytical workflow.

Section 1: Foundational Principles & Structural Overview

Before any analysis, a foundational understanding of the target molecule's structure is essential for forming a hypothesis-driven approach to spectral assignment. The molecule, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, comprises three key structural units: a disubstituted pyridine ring, a tertiary amide linker, and an N-methyl-N-phenyl group. Each unit possesses distinct electronic features that will manifest predictably in the NMR spectra.

For clarity in our analysis, the following atom numbering scheme will be used throughout this guide.

Protocol: High-Fidelity Sample Preparation

Causality: The quality of the final NMR spectrum is fundamentally limited by the quality of the sample. The objective is to create a homogeneous solution free from particulate and paramagnetic impurities, which can degrade spectral resolution and lineshape. [6][7] Methodology:

-

Mass Determination: Accurately weigh 5-10 mg of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide for standard ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (20-50 mg) is advisable to reduce acquisition time. [8]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Acetone-d₆ are excellent alternatives. The solvent choice is critical as it establishes the deuterium lock signal for the spectrometer and avoids large interfering solvent peaks in the ¹H spectrum. [8]3. Dissolution: Transfer the weighed solid to a clean, small glass vial. Add approximately 0.6 mL of the chosen deuterated solvent. [9]Gently vortex or swirl the vial until the solid is completely dissolved. Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transferring to the narrow NMR tube. [8]4. Filtration and Transfer: Place a small, tight plug of glass wool or a specialized filter into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; it removes any micro-particulates that can severely disrupt the magnetic field homogeneity, making the sample impossible to shim properly. [7][10]5. Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol: Data Acquisition Strategy

Causality: The acquisition strategy is designed to gather orthogonal datasets that, when combined, leave no ambiguity in the final structure. We start with rapid 1D experiments for an overview and then proceed to more time-intensive 2D experiments to map out specific correlations. [11][12] Methodology:

-

1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons).

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton connectivity within the pyridine and phenyl rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). [13][14][15]It provides an unambiguous link between the ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. [13][14][16]Its power lies in its ability to connect different spin systems across quaternary carbons (like C2, C4, C7, and C1'), which is essential for assembling the final molecular structure.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals protons that are close in space (< 5 Å), regardless of bonding. [17][18]This is critical for confirming assignments and providing insights into the molecule's preferred conformation, such as the orientation of the phenyl ring relative to the pyridine ring. For a molecule of this size, NOESY is the preferred experiment over ROESY. [19][20]

Section 3: Systematic Data Interpretation & Structural Verification

This section outlines the logical process of piecing together the spectral data to build and validate the molecular structure.

Analysis of 1D Spectra

The ¹H spectrum is analyzed first for chemical shift, integration, and multiplicity. The ¹³C spectrum provides the carbon count. Using the HSQC spectrum, each protonated carbon is then paired with its attached proton(s).

Building Connectivity with COSY and HMBC

With the basic C-H pairs established, COSY and HMBC are used to connect the dots.

-

COSY: Cross-peaks will reveal the H3-H5-H6 connectivity on the pyridine ring (noting that ⁴J H-H coupling is often small) and the H2'-H3'-H4'-H5'-H6' chain in the phenyl ring.

-

HMBC: This is where the full structure is assembled. Key expected correlations that bridge the molecular fragments are listed in the table below. The absence of a correlation can be as informative as its presence, though care must be taken as weak long-range couplings may not always be observed. [14]

Proton(s) Key HMBC Correlations to Carbons Structural Information Gained H3 C2, C4, C5 Confirms position relative to chloro and carboxamide groups. H5 C3, C4, C6 Confirms pyridine ring connectivity. H6 C2, C4, C5 Confirms position adjacent to Nitrogen and C5. H9 (N-CH₃) C7, C1' Crucially links the methyl group to the amide nitrogen and the phenyl ring. | H2'/H6' | C7, C1', C3'/C5' | Crucially links the phenyl ring to the amide nitrogen. |

Conformational Insights from 2D NOESY

The final layer of validation comes from through-space NOESY correlations. Due to potential restricted rotation around the C4-C7 and N8-C1' bonds, the molecule may adopt a preferred conformation. NOESY can probe this.

Key Expected NOE Correlations:

-

N-Methyl (H9) to Phenyl ortho-Protons (H2'/H6'): A strong NOE cross-peak here would confirm the proximity of these groups and provide evidence for the N-methyl and phenyl groups being on the same side of the amide bond.

-

Pyridine H3/H5 to Phenyl Protons: Correlations between these groups would indicate a twisted conformation where the two rings are brought into spatial proximity.

Section 4: Data Presentation and Reporting

For clarity and regulatory compliance, all NMR data must be reported systematically. A final assignment table is the clearest way to present the verified structural information.

Final NMR Data Summary

| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key Correlations (COSY, HMBC, NOESY) |

| 2 | - | - | - | - | HMBC from H3, H6 |

| 3 | - | - | d | - | COSY to H5; HMBC to C2, C4, C5 |

| 4 | - | - | - | - | HMBC from H3, H5, H6 |

| 5 | - | - | dd | - | COSY to H3, H6; HMBC to C3, C4, C6 |

| 6 | - | - | d | - | COSY to H5; HMBC to C2, C4, C5 |

| 7 (C=O) | - | - | - | - | HMBC from H3, H5, H9, H2'/H6' |

| 9 (N-CH₃) | - | - | s | - | HMBC to C7, C1'; NOESY to H2'/H6' |

| 1' | - | - | - | - | HMBC from H9, H2'/H6' |

| 2'/6' | - | - | d | - | COSY to H3'/H5'; HMBC to C4', C7 |

| 3'/5' | - | - | t | - | COSY to H2'/H6', H4' |

| 4' | - | - | t | - | COSY to H3'/H5' |

Note: The table is populated with placeholders. Actual chemical shift and coupling constant values would be determined from the experimental spectra.

Method Validation: The entire process described constitutes a self-validating system. The ¹H and ¹³C assignments are cross-confirmed by HSQC. The connectivity of the fragments is independently established by both COSY (for H-H) and HMBC (for long-range C-H). Finally, the overall constitution and conformation are verified by NOESY. This multi-pronged approach ensures the highest degree of confidence in the final structural assignment, a critical requirement in drug development. [21][22]

References

- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.

- Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- researchmap.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- Caceres-Cortes, J. et al. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- Advanced Organic Chemistry. Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach.

- Iowa State University. NMR Sample Preparation.

- ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Nanalysis. (2021).

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- ACD/Labs.

- University of Georgia. (2023).

- Reddit. (2018). What is the difference between NOESY and ROESY for NMR?.

- Wiley.

- Oxford Instruments Magnetic Resonance.

- Organomation.

- Columbia University. HSQC and HMBC - NMR Core Facility.

- YouTube. (2020).

- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).

- University of Wisconsin-Madison. NOESY and EXSY.

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

- University of California, San Diego. (2018). NOESY and ROESY.

- OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Advances in Polymer Science.

- JEOL.

- anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.

- MDPI. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener).

- Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis.

- Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.

- SciSpace. (2013).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. azooptics.com [azooptics.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. researchmap.jp [researchmap.jp]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. wiley.com [wiley.com]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 18. acdlabs.com [acdlabs.com]

- 19. reddit.com [reddit.com]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide as a Putative Kinase Inhibitor

Introduction

Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases. This guide focuses on a hypothetical investigative compound, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, outlining a comprehensive strategy for its initial in vitro biological characterization. While specific biological data for this exact molecule is not publicly available, its structural motifs suggest a potential role as a kinase inhibitor.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured approach to elucidate the in vitro biological activity of novel small molecules like 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. We will proceed under the hypothesis that this compound is a candidate kinase inhibitor, detailing the essential experiments to assess its anti-proliferative effects, determine its kinase inhibitory potency and selectivity, and investigate its impact on a relevant intracellular signaling pathway.

Part 1: Initial Assessment of Cytotoxicity and Anti-Proliferative Activity

A foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1]

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., K562 for suspected Abl inhibitors[2]) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[3]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of the target cell line).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the media containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Part 2: Biochemical Kinase Inhibition Assays

To validate the hypothesis that 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide acts as a kinase inhibitor, direct biochemical assays are necessary. These assays measure the compound's ability to inhibit the enzymatic activity of purified kinases.[5] A tiered approach is recommended, starting with a primary screen against a key suspected target, followed by broader profiling for selectivity.

Experimental Workflow: In Vitro Kinase Assay

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a common, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

-

Reagent Preparation:

-

Prepare a reaction buffer appropriate for the kinase of interest.

-

Dilute the purified kinase enzyme, the specific peptide substrate, and ATP to their working concentrations in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.[7]

-

Prepare serial dilutions of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide.

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase and substrate mixture to the wells.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

The luminescent signal is inversely correlated with the degree of kinase inhibition.

-

Plot the percentage of kinase inhibition (calculated relative to no-inhibitor controls) against the logarithm of the compound concentration.

-

Determine the IC50 value through non-linear regression analysis.

-

Kinase Selectivity Profiling

To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) that offer services like KINOMEscan® or KinaseProfiler™.[8] These platforms can assess the binding affinity or enzymatic inhibition of the compound against hundreds of kinases, providing a comprehensive selectivity profile.[8]

Part 3: Target Validation in a Cellular Context

After confirming direct enzymatic inhibition, the next logical step is to verify that the compound affects the intended signaling pathway within a cellular environment. Western blotting is a standard technique used to detect changes in the phosphorylation status of downstream substrates of the target kinase, providing evidence of target engagement.[9]

Experimental Workflow: Western Blotting for Pathway Analysis

Sources

- 1. clyte.tech [clyte.tech]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (CAS No. 1019383-16-4) is a substituted pyridine carboxamide derivative.[1][2] Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which can include antifungal and kinase inhibitory properties.[3][4] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to in vivo efficacy and shelf-life.

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility and stability of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. Given the limited publicly available experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining the necessary steps to thoroughly evaluate these critical parameters. The protocols and rationale described herein are grounded in established pharmaceutical science principles and regulatory guidelines.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to predicting its behavior and designing appropriate characterization studies.

-

Molecular Formula: C₁₃H₁₁ClN₂O[5]

-

Molecular Weight: 246.69 g/mol [5]

-

Structure: A pyridine ring with a chloro-substituent at position 2 and an N-methyl-N-phenyl-carboxamide group at position 4.

Based on its structure, several key physicochemical properties can be predicted, which inform the experimental design for solubility and stability testing.

| Property | Predicted Value | Source | Significance for Solubility & Stability |

| pKa | 0.22 ± 0.50 | [6] | The pyridine nitrogen is predicted to be extremely weakly basic. This suggests that the compound's solubility will likely not be significantly affected by pH changes in the physiological range (pH 1-8), as it will remain predominantly in its neutral form. |

| Boiling Point | 407.7 ± 45.0 °C | [6] | Indicates low volatility and suggests that thermal degradation studies will require elevated temperatures. |

| Density | 1.284 ± 0.06 g/cm³ | [6] | Standard physical property. |

Part 1: Solubility Characterization

Aqueous and non-aqueous solubility are fundamental properties that dictate a compound's dissolution rate, absorption, and the feasibility of developing various dosage forms. The pyridone scaffold, a related structure, is often utilized in drug design to modulate properties like aqueous solubility and metabolic stability.[7]

Theoretical Considerations for Solubility

The structure of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide contains both hydrophobic (chlorophenyl group) and polar (carboxamide, pyridine nitrogen) moieties. The tertiary amide is generally stable and less prone to hydrogen bonding as a donor compared to a secondary amide. The chloro-substituent and the phenyl ring contribute to the molecule's lipophilicity, which may limit aqueous solubility. The predicted pKa of 0.22 suggests that the molecule will be in its neutral form across a wide pH range, making pH-modification of solubility challenging.

Experimental Protocol for Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol ensures that the drug has sufficient time to reach saturation in the solvent.

Objective: To determine the equilibrium solubility of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide in various aqueous and organic solvents.

Methodology:

-

Preparation of Solvents:

-

Aqueous Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to confirm the predicted pH-independent solubility.

-

Organic Solvents: Select a range of pharmaceutically relevant organic and co-solvents (e.g., Ethanol, Propylene Glycol, DMSO, Methanol, Acetonitrile).

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of each solvent in a clear glass vial. The excess solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Seal the vials securely.

-

Agitate the samples at a constant temperature (e.g., 25 °C and/or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the minimum required shaking time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is highly recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

Diagram of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Characterization and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Theoretical Considerations for Stability

The 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide molecule possesses several sites susceptible to degradation:

-

Amide Bond: The carboxamide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2-chloro-pyridine-4-carboxylic acid and N-methylaniline.

-

Chloro-Pyridine Ring: The pyridine ring itself is generally stable but can be susceptible to oxidative or photolytic degradation. Hydroxylation is a common degradation pathway for pyridine derivatives.[13] The chloro-substituent can also be a site for nucleophilic substitution reactions under certain conditions.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed based on ICH guideline Q1A(R2) to evaluate the intrinsic stability of the compound under various stress conditions.[9]

Objective: To identify potential degradation products and pathways for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide and to develop a stability-indicating analytical method.

Methodology:

A solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is subjected to the following conditions. A control sample is stored under ambient conditions for comparison. The goal is to achieve 5-20% degradation of the active substance.

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C for 24-48 hours.

-

Procedure: After the incubation period, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

-

Alkaline Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C for 4-8 hours.

-

Procedure: After incubation, cool and neutralize with 0.1 M HCl. The shorter duration is due to the generally higher lability of amides under basic conditions.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Procedure: The reaction can be quenched by dilution. This condition tests for susceptibility to oxidation.

-

-

Thermal Degradation (Solid State & Solution):

-

Condition: 80 °C (dry heat) for 72 hours (solid) and 60 °C for 48 hours (solution).

-

Procedure: Analyze both the solid sample (dissolved in a suitable solvent) and the solution sample.

-

-

Photolytic Degradation:

-

Condition: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Procedure: Analyze the samples after the exposure period.

-

Analytical Approach:

All stressed samples should be analyzed by a stability-indicating HPLC method, likely coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.[8]

Diagram of Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study.

Conclusion

References

-

PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved January 19, 2026, from [Link]

- Nguyen, H. T., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

-

PubChem. (n.d.). 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide;1-methylcyclopropene. Retrieved January 19, 2026, from [Link]

- Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.

- Johnson, S. R., & Zheng, W. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Future Medicinal Chemistry.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Drug Solubility from Monte Carlo Simulations. Bioorganic & Medicinal Chemistry Letters.

- Bajaj, S., et al. (2006). Forced Degradation in Pharmaceuticals: A Review. International Journal of Scientific Development and Research.

- Bradshaw, J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 19, 2026, from [Link]

- Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.

- Tetko, I. V., et al. (2005). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound.

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved January 19, 2026, from [Link]

- Li, Y., et al. (2019).

-

FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved January 19, 2026, from [Link]

- Clayden, J., et al. (2017). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Organic & Biomolecular Chemistry.

- Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.

- Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Abdel-Rahman, A. A.-H., et al. (2017). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules.

- Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry.

-

PubChem. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved January 19, 2026, from [Link]

- Caira, M. R., et al. (2016). Solvates of selected fenamic acids with substituted pyridines: structure, thermal stability and desolvation.

- Sharma, A., et al. (2024). Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. Current Pharmaceutical Analysis.

- Li, H., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Ellein, F. M., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

- Mosslemin, M. H., et al. (2014).

- Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech.

- Hostettmann, K., et al. (2001). Modern Analytical Techniques for Flavonoid Determination. Phytochemicals in Human Health Protection, Nutrition, and Plant Defense.

Sources

- 1. 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide;CAS No.:1019383-16-4 [chemshuttle.com]

- 2. CAS:1019383-16-4, 2-Chloro-N-methyl-N-phenylpyridine-4-carboxamide-毕得医药 [bidepharm.com]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1019383-16-4|2-Chloro-N-methyl-N-phenylpyridine-4-carboxamide|BLD Pharm [bldpharm.com]

- 6. 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | 1019383-16-4 [amp.chemicalbook.com]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. onyxipca.com [onyxipca.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Technical Guide for Novel Drug Discovery

Introduction: The Prominence of the Pyridine Carboxamide Scaffold in Medicinal Chemistry

The pyridine carboxamide structural motif is a cornerstone in contemporary drug discovery, featured in a multitude of clinically significant therapeutic agents. Its prevalence stems from its versatile chemical nature, enabling it to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent adaptability has led to the development of pyridine carboxamide derivatives with a broad spectrum of biological activities, ranging from anticancer and antifungal to antibacterial and anti-inflammatory properties. This guide delves into the untapped research potential of a specific, yet under-explored derivative: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide . While direct biological data on this compound is nascent, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation across several key therapeutic domains. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining putative research applications and providing detailed experimental frameworks to explore the therapeutic promise of this intriguing molecule.

Compound Profile: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

| Parameter | Value |

| IUPAC Name | 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide |

| CAS Number | 1019383-16-4[1] |

| Molecular Formula | C13H11ClN2O[1] |

| Molecular Weight | 246.69 g/mol [1] |

| Chemical Structure | (Structure sourced from chemical supplier databases) |

The structure of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide presents several key features for potential biological activity. The pyridine ring serves as a core scaffold, while the chloro substituent at the 2-position can influence the electronic properties of the ring and potentially act as a key binding feature. The N-methyl-N-phenyl carboxamide at the 4-position provides a combination of hydrophobic and hydrogen-bonding capabilities, crucial for receptor-ligand interactions.

Potential Research Application 1: Antifungal Agent Targeting Succinate Dehydrogenase

Scientific Rationale

A compelling body of research has identified pyridine carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. For instance, novel pyridine carboxamides bearing a diarylamine-modified scaffold have demonstrated significant in vitro and in vivo antifungal activity against pathogens like Botrytis cinerea, with enzymatic tests confirming SDH as the molecular target.[2] The structural similarity of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide to these known SDH inhibitors suggests it may exert a similar mechanism of action, disrupting fungal respiration and leading to cell death.

Proposed Mechanism of Action